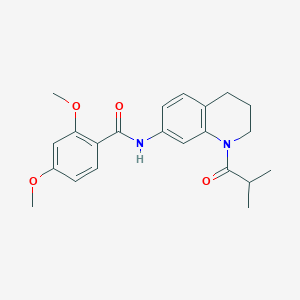
1-(4-((3-Cloropiridin-4-il)oxi)piperidin-1-il)-2-fenilbutan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one, also known as Buphedrone, is a synthetic cathinone that belongs to the family of psychoactive substances. Buphedrone is a designer drug that has been reported to have similar effects to amphetamines and cocaine. It is a potent stimulant and has been associated with various adverse effects, including addiction, psychosis, and even death. Despite its potential risks, Buphedrone has gained popularity in the recreational drug market, and its use has been reported worldwide.
Mecanismo De Acción
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one also activates the release of dopamine from the presynaptic neuron, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has been reported to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to cardiovascular and thermoregulatory effects. 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one also affects the release of hormones such as cortisol and prolactin, leading to endocrine effects. It can also cause oxidative stress and damage to the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has been used in laboratory experiments to investigate its effects on the central nervous system. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system. However, the use of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one in laboratory experiments is limited due to its potential risks and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one. One area of interest is the development of new treatments for addiction and other psychiatric disorders. 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has been reported to have potential as a treatment for depression and anxiety, and further research is needed to investigate its therapeutic potential. Another area of interest is the investigation of the long-term effects of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one use on the brain and other organs. Studies have shown that 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one can cause neurotoxicity and damage to the liver and kidneys, and further research is needed to understand the mechanisms underlying these effects. Finally, there is a need for further research on the pharmacokinetics and metabolism of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one, as this will help to improve our understanding of its effects on the body and its potential risks.
Métodos De Síntesis
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is synthesized from 4-piperidone, which is reacted with 3-chloropyridine-4-carboxylic acid to form 4-(3-chloropyridin-4-yloxy)piperidin-1-yl)-2-phenyl-butan-1-one. The final product is obtained by reducing the ketone group using sodium borohydride. The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Agentes Antituberculosos
La estructura de este compuesto es similar a una serie de nuevos derivados sustituidos-N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida, que han sido diseñados, sintetizados y evaluados por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra . Estos compuestos han mostrado una actividad significativa contra Mycobacterium tuberculosis con concentraciones inhibitorias del 50% (IC 50) que van desde 1,35 hasta 2,18 μM .
Actividad Anti-Fibrosis
Los derivados de pirimidina, que comparten una estructura similar con el compuesto en cuestión, son conocidos por exhibir propiedades antifibróticas . Se diseñó, sintetizó y se evaluaron las actividades biológicas de una serie de nuevos derivados de 2-(piridin-2-il) pirimidina contra células estelares hepáticas de rata inmortalizadas (HSC-T6) . Entre ellos, ciertos compuestos mostraron mejores actividades antifibróticas que Pirfenidona y Bipy55′DC .
Actividad Antimicrobiana
Los derivados de pirimidina son conocidos por exhibir propiedades antimicrobianas . Dada la similitud estructural, es posible que “1-(4-((3-Cloropiridin-4-il)oxi)piperidin-1-il)-2-fenilbutan-1-ona” también podría tener aplicaciones antimicrobianas.
Actividad Antiviral
Los derivados de pirimidina también son conocidos por sus propiedades antivirales . Esto sugiere una posible aplicación de “this compound” en el desarrollo de medicamentos antivirales.
Actividad Antitumoral
Se ha informado que los derivados de pirimidina exhiben propiedades antitumorales . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de medicamentos antitumorales.
Desarrollo de Fármacos
Dadas sus propiedades físicas y químicas únicas, “this compound” podría utilizarse en el desarrollo de nuevos fármacos con diversas aplicaciones terapéuticas.
Propiedades
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)23-12-9-16(10-13-23)25-19-8-11-22-14-18(19)21/h3-8,11,14,16-17H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUOJZRTMJRWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)
![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398790.png)
![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)

![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)

![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)